molecular formula C23H27NO4 B8233631 (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,5-dimethylhexanoic acid

(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,5-dimethylhexanoic acid

Cat. No.: B8233631
M. Wt: 381.5 g/mol
InChI Key: YDKQMDGYLHHVHM-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,5-dimethylhexanoic acid is a compound with significant importance in organic chemistry and biochemistry. It is known for its role as a protecting group in peptide synthesis, particularly in the Fmoc (fluorenylmethyloxycarbonyl) strategy. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl group attached to an amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,5-dimethylhexanoic acid typically involves the protection of the amino group of an amino acid with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,5-dimethylhexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include peptides with the desired sequence and structure, free from the Fmoc protecting group .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,5-dimethylhexanoic acid involves its role as a protecting group. The Fmoc group protects the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. The protection is reversible, allowing for the selective deprotection and subsequent coupling of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,5-dimethylhexanoic acid is unique due to its specific structure, which provides optimal protection for the amino group while allowing for efficient deprotection and coupling reactions. This makes it highly valuable in peptide synthesis .

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-23(2,3)13-15(12-21(25)26)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKQMDGYLHHVHM-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.